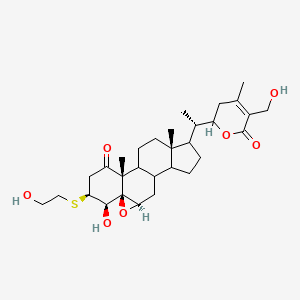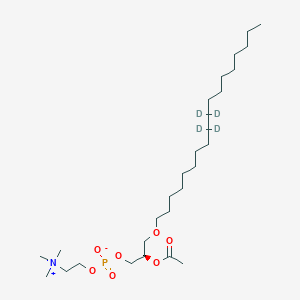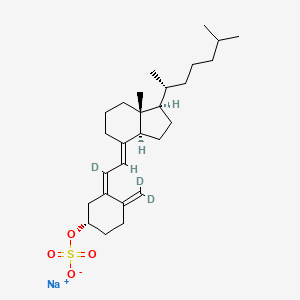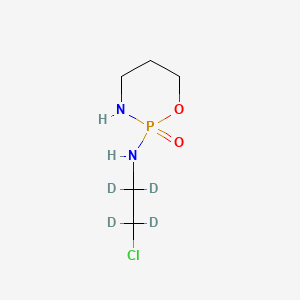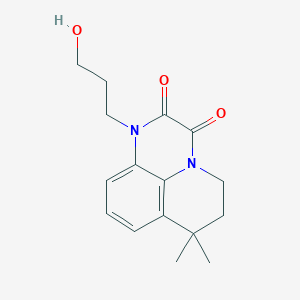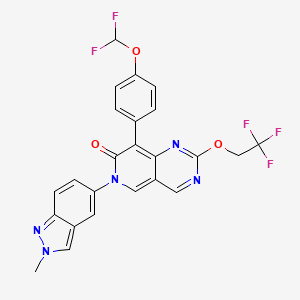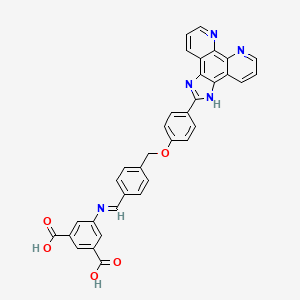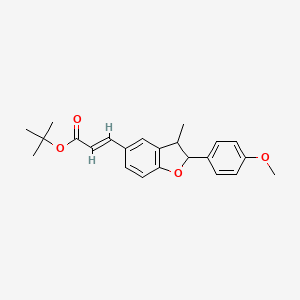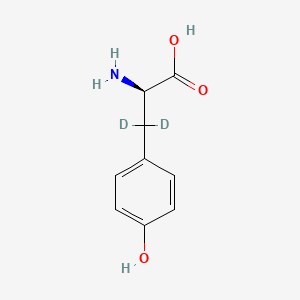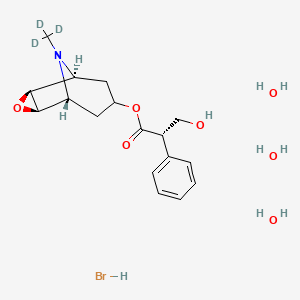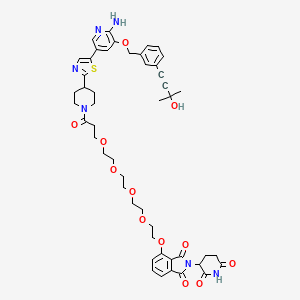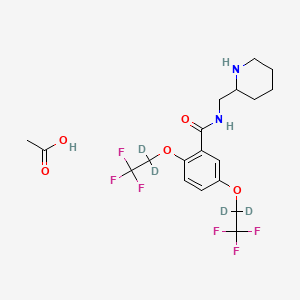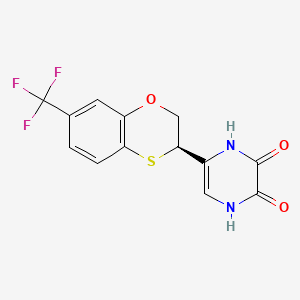
NMDA receptor modulator 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NMDA receptor modulator 4, also known as EU1794-4, is a negative allosteric modulator of NMDA receptors. NMDA receptors are ligand-gated ion channels that mediate a slow, calcium-permeable component of excitatory synaptic currents. These receptors are involved in several important brain functions, including learning and memory, and have also been implicated in neuropathological conditions and acute central nervous system injury .
Métodos De Preparación
The synthesis of NMDA receptor modulator 4 involves several steps. The compound is typically synthesized through a series of chemical reactions that include the formation of intermediate compounds. The synthetic route often involves the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve scaling up the laboratory synthesis process to produce larger quantities of the compound .
Análisis De Reacciones Químicas
NMDA receptor modulator 4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms .
Aplicaciones Científicas De Investigación
NMDA receptor modulator 4 has a wide range of scientific research applications. In chemistry, it is used to study the properties and behavior of NMDA receptors. In biology, it is used to investigate the role of NMDA receptors in various physiological processes, including synaptic plasticity, learning, and memory. In medicine, NMDA receptor modulators are being explored as potential treatments for psychiatric disorders such as depression and schizophrenia, as well as neurodegenerative conditions like Alzheimer’s disease . In industry, these compounds are used in the development of new therapeutic agents and in the study of drug-receptor interactions .
Mecanismo De Acción
NMDA receptor modulator 4 exerts its effects by binding to a specific site on the NMDA receptor, which leads to a reduction in the receptor’s activity. This modulation occurs through an allosteric mechanism, where the binding of the modulator changes the conformation of the receptor, thereby reducing its ability to conduct ions. The molecular targets of this compound include the GluN1 and GluN2A subunits of the NMDA receptor. The pathways involved in its mechanism of action include the regulation of calcium flux and the modulation of synaptic transmission .
Comparación Con Compuestos Similares
NMDA receptor modulator 4 is unique in its ability to reduce both the overall current that flows following receptor activation and the flux of calcium ions relative to monovalent cations. Similar compounds include other NMDA receptor modulators such as memantine, acamprosate, and d-cycloserine. These compounds also target NMDA receptors but may have different mechanisms of action and therapeutic applications. For example, memantine is used in the treatment of Alzheimer’s disease, while acamprosate is used to maintain abstinence in alcohol-dependent patients .
Propiedades
Fórmula molecular |
C13H9F3N2O3S |
|---|---|
Peso molecular |
330.28 g/mol |
Nombre IUPAC |
5-[(3R)-7-(trifluoromethyl)-2,3-dihydro-1,4-benzoxathiin-3-yl]-1,4-dihydropyrazine-2,3-dione |
InChI |
InChI=1S/C13H9F3N2O3S/c14-13(15,16)6-1-2-9-8(3-6)21-5-10(22-9)7-4-17-11(19)12(20)18-7/h1-4,10H,5H2,(H,17,19)(H,18,20)/t10-/m0/s1 |
Clave InChI |
IYPSHXAEEWBZGE-JTQLQIEISA-N |
SMILES isomérico |
C1[C@H](SC2=C(O1)C=C(C=C2)C(F)(F)F)C3=CNC(=O)C(=O)N3 |
SMILES canónico |
C1C(SC2=C(O1)C=C(C=C2)C(F)(F)F)C3=CNC(=O)C(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12420157.png)
